Salicylanilide, 4'-fluoro-3-nitro-

Description

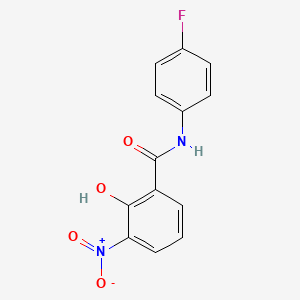

Salicylanilide, 4’-fluoro-3-nitro-, is a derivative of salicylanilide, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a fluorine atom at the 4’ position and a nitro group at the 3’ position on the aniline ring. These modifications impart unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Properties

CAS No. |

4043-45-2 |

|---|---|

Molecular Formula |

C13H9FN2O4 |

Molecular Weight |

276.22 g/mol |

IUPAC Name |

N-(4-fluorophenyl)-2-hydroxy-3-nitrobenzamide |

InChI |

InChI=1S/C13H9FN2O4/c14-8-4-6-9(7-5-8)15-13(18)10-2-1-3-11(12(10)17)16(19)20/h1-7,17H,(H,15,18) |

InChI Key |

YHAKOGOODGRFEI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)NC2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Salicylanilide, 4’-fluoro-3-nitro-, typically involves the nitration of 4’-fluorosalicylanilide. The process begins with the preparation of 4’-fluorosalicylanilide through the reaction of salicylic acid with 4-fluoroaniline. The nitration is then carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 3’ position .

Industrial Production Methods

Industrial production of Salicylanilide, 4’-fluoro-3-nitro-, follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction parameters, such as temperature, concentration of reagents, and reaction time, are carefully controlled to achieve consistent quality .

Chemical Reactions Analysis

Types of Reactions

Salicylanilide, 4’-fluoro-3-nitro-, undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 4’-fluoro-3-amino-salicylanilide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives of the salicylanilide moiety.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial properties, particularly against multidrug-resistant bacteria.

Medicine: Explored for its potential as an antifungal and anticancer agent.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The biological activity of Salicylanilide, 4’-fluoro-3-nitro-, is primarily attributed to its ability to interfere with essential cellular processes. The compound targets bacterial cell membranes, disrupting their integrity and leading to cell death. It also inhibits key enzymes involved in cellular metabolism, further contributing to its antimicrobial effects . In cancer cells, it induces apoptosis by modulating signaling pathways such as the PI3K/Akt/mTOR pathway .

Comparison with Similar Compounds

Similar Compounds

Salicylanilide: The parent compound with similar biological activities but lacking the specific modifications of the 4’-fluoro-3-nitro derivative.

4’-fluorosalicylanilide: Similar structure but without the nitro group, resulting in different biological properties.

3’-nitrosalicylanilide: Lacks the fluorine atom, affecting its chemical reactivity and biological activity.

Uniqueness

Salicylanilide, 4’-fluoro-3-nitro-, stands out due to the combined presence of the fluorine and nitro groups, which enhance its antimicrobial and anticancer properties. These modifications also influence its chemical reactivity, making it a versatile compound for various applications .

Biological Activity

Salicylanilide, 4'-fluoro-3-nitro- is a compound belonging to the salicylanilide family, recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

Salicylanilide, 4'-fluoro-3-nitro- features a salicylamide backbone with a fluoro group at the para position (4') and a nitro group at the meta position (3). These substituents significantly influence its chemical reactivity and biological properties. The presence of the nitro group enhances electrophilic substitution reactions, while the fluorine atom increases lipophilicity, facilitating better membrane penetration and biological activity .

The biological activity of Salicylanilide, 4'-fluoro-3-nitro- is attributed to several mechanisms:

- Antimicrobial Activity : The compound disrupts bacterial cell membranes and inhibits key enzymes involved in cellular metabolism, leading to cell death. It has shown effectiveness against multidrug-resistant bacteria .

- Anticancer Properties : Research indicates that salicylanilide derivatives exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that it can inhibit glioblastoma cell growth by interfering with intracellular signaling pathways, including WNT/CTNNB1 and NF-kB .

Antimicrobial Activity

A study highlighted the antimicrobial properties of Salicylanilide, 4'-fluoro-3-nitro-, demonstrating its effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated potent activity against multidrug-resistant strains .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 16 |

| Mycobacterium tuberculosis | 2 |

Anticancer Activity

In vitro studies on U87 human glioblastoma cells revealed that Salicylanilide, 4'-fluoro-3-nitro- significantly decreased cell viability. The compound induced apoptosis and autophagy in cancer cells, suggesting a dual mechanism of action .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Salicylanilide, 4'-fluoro-3-nitro- | U87 GBM | 10 |

| Niclosamide | U87 GBM | 5 |

Case Studies

- Study on Antitumor Effects : A recent investigation focused on the effects of Salicylanilide derivatives on glioblastoma cells. The results showed that these compounds could enhance the efficacy of conventional therapies when used in combination with temozolomide (TMZ), a standard treatment for GBM .

- Research on Antimicrobial Properties : Another study explored the antimicrobial potential of Salicylanilide, 4'-fluoro-3-nitro-, finding it effective against resistant bacterial strains. The study emphasized its potential as a lead compound for developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.